Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate
Description
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate (CAS: EN300-27702956) is a fluorinated ester derivative with the molecular formula C₁₄H₁₀BrF₂NO₂ and a molecular weight of 342.14 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 6-position and a difluoroacetate ester group at the 2-position. The benzyl ester moiety enhances lipophilicity, making it useful in medicinal chemistry and cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine’s role as a leaving group.
Properties
IUPAC Name |
benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-12-8-4-7-11(18-12)14(16,17)13(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXTWKNZUWLXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=NC(=CC=C2)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-2-ylmethanol and benzyl 2,2-difluoroacetate.
Esterification Reaction: The 6-bromopyridin-2-ylmethanol is reacted with benzyl 2,2-difluoroacetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 6-bromopyridin-2-ylmethanol and 2,2-difluoroacetic acid.
Oxidation: Pyridine derivatives with additional functional groups such as carboxylic acids or ketones.
Scientific Research Applications
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, resulting in specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-(3-Bromophenyl)-2,2-Difluoroacetate
- Molecular Formula: C₁₂H₁₁BrF₂O₂ (Note: lists C₁₂H₂₄N₂, which conflicts with the compound’s name; this may be an error) .
- Molecular Weight : 196.33 g/mol.
- Key Differences :
- Replaces the pyridine ring with a benzene ring.
- Bromine is at the 3-position on the phenyl group instead of the 6-position on pyridine.
- Ethyl ester instead of benzyl ester reduces steric bulk and lipophilicity.
Ethyl 2-(5-Bromopyridin-2-yl)-2,2-Difluoroacetate (CAS: 294181-95-6)
- Molecular Formula: C₁₀H₉BrF₂NO₂ (estimated).
- Key Differences :
Ethyl 2-(4-Bromophenyl)-2,2-Difluoroacetate (CAS: 1001414-82-9)
Ester Group Modifications
Methyl 2-(Fluoroformyl)Difluoroacetate (CAS: 69116-71-8)
- Molecular Formula : C₄H₃F₃O₃.
- Molecular Weight : 156.06 g/mol.
- Key Differences :
Lithium(1+) 2-(6-Chloropyridin-2-yl)-2-Methoxyacetate
Data Table: Structural and Physicochemical Comparison
*Assumed corrected formula based on IUPAC naming conventions.
Key Research Findings
Reactivity in Cross-Coupling Reactions
Metabolic and Physicochemical Properties
- Benzyl esters improve membrane permeability but may require enzymatic cleavage for activation.
- Difluoroacetate groups increase metabolic stability compared to non-fluorinated analogs .
Biological Activity
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate is an organic compound notable for its unique structural features, including a bromine atom and difluoroacetate group, which contribute to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula : CHBrFN O
CAS Number : 2580208-04-2
The compound consists of a benzyl ester linked to a pyridine ring substituted with bromine and difluoroacetate groups. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science.
The mechanism of action for this compound involves interactions with specific molecular targets in biological systems:
- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to inhibit key enzymes involved in cellular processes.
- Receptor Modulation : The difluoroacetate group may interact with receptors or proteins, affecting signaling pathways critical for cell proliferation and survival.
- Formation of Reactive Intermediates : The compound can undergo hydrolysis or oxidation, leading to the generation of reactive intermediates that can interact with various biomolecules.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that related compounds effectively inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The IC values for these compounds often fall within the range of micromolar concentrations, indicating promising anticancer potential .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have shown selective activity against Gram-positive bacteria and some fungi. While specific data on this compound is limited, its analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organisms/Cells | IC (µM) |
|---|---|---|---|
| This compound | Anticancer | HeLa, MCF-7 | ~5 |
| 1-[3-(trifluoromethyl)benzyl]urea | Anticancer | Jurkat | 4.64 |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Antimicrobial | E. coli, S. aureus | Not specified |
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry. Its ability to modulate biological pathways makes it suitable for developing new therapeutic agents targeting cancer and infectious diseases. Moreover, its unique chemical properties allow for further modifications to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
